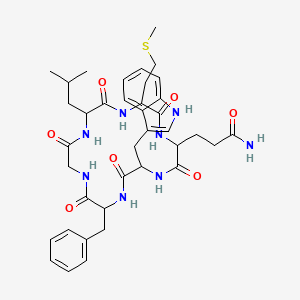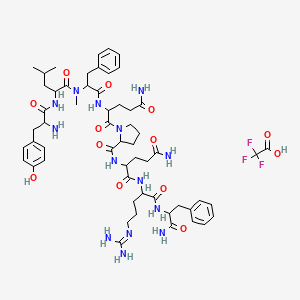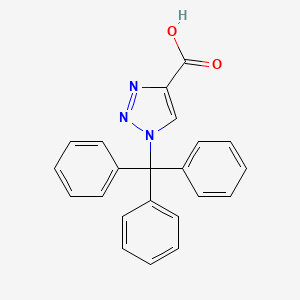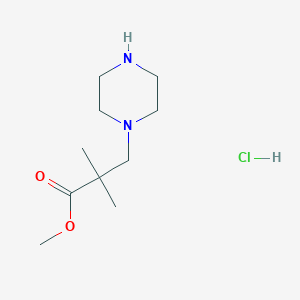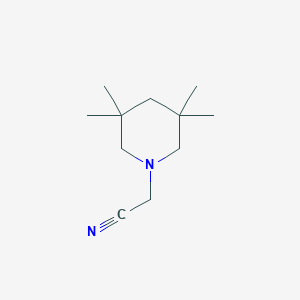![molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5](/img/structure/B12109305.png)
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features a brominated ethanone group attached to an indole ring substituted with a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require the use of solvents such as chloroform or dichloromethane and catalysts like aluminum chloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetophenone: A simpler brominated ethanone compound used in organic synthesis.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the indole ring.
Indole-3-acetaldehyde: Features an indole ring but lacks the brominated ethanone and phenylsulfonyl groups.
Uniqueness
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is unique due to its combination of a brominated ethanone group, an indole ring, and a phenylsulfonyl group. This structural complexity provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
332135-64-5 |
|---|---|
Fórmula molecular |
C16H12BrNO3S |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
InChI |
InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
LVLVCIDHENQGHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
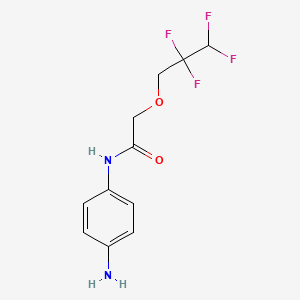

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
